Cas no 81290-20-2 (trimethyl(trifluoromethyl)silane)

Trimethyl(trifluoromethyl)silane is a versatile organosilicon reagent offering high fluorine content and stability. Its applications include fluorination reactions and synthesis of perfluoroalkylated compounds, providing opportunities for precise functionalization in organic synthesis. This material can be used as a building block or intermediate in various chemical processes.
trimethyl(trifluoromethyl)silane structure
81290-20-2 structure
Product Name:trimethyl(trifluoromethyl)silane
CAS No:81290-20-2
MF:C4H9F3Si
MW:142.194972753525
MDL:MFCD00145454
CID:60319
PubChem ID:552549
Update Time:2025-11-26

trimethyl(trifluoromethyl)silane Chemical and Physical Properties

Names and Identifiers

    • (Trifluoromethyl)trimethylsilane
    • RUPPERT'S REAGENT
    • TFMTMS
    • TMS-CF3
    • TRIMETHYL(TRIFLUOROMETHYL)SILANE
    • (TRIMETHYLSILYL)TRIFLUOROMETHANE
    • TTMS
    • (Trifluoromethyl)-trimethylsilan
    • (Trifluoromethyl)trimethylsilane [Trifluoromethylating Reagent]
    • (Trfluoromethyl)trimethylsilane
    • Trifluoromethyltrimethylsilane
    • Trimethylsilyl(trifluoromethane)
    • (TrifluoroMethyl)triMethylsilane, 0.5M soln. in THF
    • Ruppert′s reagent
    • Ruppert-Prakash reagent
    • Reagents, Ruppert's
    • Trifluoro(trimethylsilyl)methane
    • Trimethylsilyltrifluoromethane
    • Silane, trimethyl(trifluoromethyl)-
    • trimethyl-trifluoromethyl-silane
    • trimethyltrifluoromethylsilane
    • Trifluoromethyl(trimethyl)silane
    • MWKJTNBSKNUMFN-UHFFFAOYSA-N
    • A009786QPJ
    • (Trifluoromethyl)trimethylsilane;TMS-CF3
    • (Trifluoromethyl)trimethylsilane, 99%
    • (Trifluoromethyl)trimethylsilane, 0.5M solution in THF
    • Trifluoro(trimethylsilyl
    • trifluoromethyl trimethyl silane
    • F0001-2096
    • CF3TMS
    • (Trifluoromethyl)trimethylsilane, 0.5M in THF
    • (trifluoromethyl)-trimethyl silane
    • trifluoromethyltrimethyl silane
    • trifluoromethyl trimethylsilane
    • trifluoro methyltrimethylsilane
    • trifluoromethyl(trimethyl)-silane
    • trimethyl (trifluoromethyl) silane
    • CS-0008418
    • trimethylsilyl trifluoromethane
    • AS-48932
    • trifluoromethyl-trimethylsilane
    • Trimethyl(trifluoromethyl)silane, 99%
    • (trifluoromethyl)-trimethylsilane
    • UNII-A009786QPJ
    • Trimethyl-(trifluoromethyl)silane
    • Q651896
    • (trifluoromethyl)trimethyl silane
    • trimethyl(trifluoromethyl) silane
    • (trifluromethyl)trimethylsilane
    • (Trifluoromethyl)Trimethylsilane 0.5M Soln. In Thf
    • Trifluoromethyltrimethylsilane [MI]
    • FD2097
    • BCP14634
    • HY-Y0147
    • SCHEMBL5253
    • AKOS000121141
    • T1570
    • Me3SiCF3
    • AB03965
    • BP-31162
    • trimethyl (trifluoromethyl)silane
    • CF3-TMS
    • DTXSID20338998
    • AMY6851
    • trifluoromethytrimethyl silane
    • trifluoromethyl-trimethyl silane
    • trimethylsilyl-trifluoromethane
    • J-502572
    • Trimethyl(trifluoromethyl)silane #
    • (Trifluoromethyl)trimethylsilane, 0.5M in tetrahydrofuran
    • TMSCF3
    • MFCD00145454
    • trimethylsilyltrifluoro-methane
    • trimethyl(trifluoro-methyl)silane
    • FT-0605358
    • EN300-25971
    • trifluoromethyltrimetylsilane
    • Trimethyl(trifluoromethyl)silane, purum, >=98.0% (GC)
    • trimethyl(trifluormethyl)-silane
    • 81290-20-2
    • trifluorotrimethylsilylmethane
    • (Trifluoromethyl) trimethylsilane
    • C4H9F3Si
    • TMSCF(3)
    • trifluoromethyltrimethyl-silane
    • CF3SiMe3
    • Trimethyl(trifluoromethyl)silane (ACI)
    • (Trifluoromethyl)trimethylsilane,98%
    • DB-050532
    • trimethyl(trifluoromethyl)silane
    • MDL: MFCD00145454
    • Inchi: 1S/C4H9F3Si/c1-8(2,3)4(5,6)7/h1-3H3
    • InChI Key: MWKJTNBSKNUMFN-UHFFFAOYSA-N
    • SMILES: FC([Si](C)(C)C)(F)F
    • BRN: 4241868

Computed Properties

  • Exact Mass: 142.04300
  • Monoisotopic Mass: 142.043
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 78.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing

Experimental Properties

  • Color/Form: liquid
  • Density: 0.91 g/mL at 20 °C
  • Boiling Point: 55°C
  • Flash Point: Fahrenheit: 1.4 ° f < br / > Celsius: -17 ° C < br / >
  • Refractive Index: n20/D 1.386
  • Solubility: Soluble in alcohol, THF, ether, dichloromethane, aromatic and aliphatic hydrocarbons. Soluble in water(with white smokes).
  • Water Partition Coefficient: Soluble in alcohol, THF, ether, dichloromethane, aromatic and aliphatic hydrocarbons. Soluble in water(with white smokes).
  • PSA: 0.00000
  • LogP: 2.84600
  • Merck: 9683
  • Vapor Pressure: 10.98 psi ( 55 °C)
    2.8 psi ( 20 °C)
  • Sensitiveness: Moisture Sensitive
  • Color/Form: 2 M in THF
  • Solubility: Soluble in most organic solvents

trimethyl(trifluoromethyl)silane Security Information

  • Symbol: GHS02
  • Prompt:dangerous
  • Signal Word:Danger
  • Hazard Statement: H225
  • Warning Statement: P210
  • Hazardous Material transportation number:UN 1993 3/PG 2
  • WGK Germany:3
  • Hazard Category Code: 11-14-19-36/37-40
  • Safety Instruction: S16-S33-S39-S26-S36-S29
  • FLUKA BRAND F CODES:10-21
  • Hazardous Material Identification: F
  • HazardClass:3
  • PackingGroup:II
  • TSCA:No
  • Storage Condition:2-8°C
  • Safety Term:3
  • Packing Group:II
  • Risk Phrases:R11; R19; R36/37

trimethyl(trifluoromethyl)silane Customs Data

  • HS CODE:2931900090
  • Customs Data:

    China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

trimethyl(trifluoromethyl)silane Pricemore >>

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trimethyl(trifluoromethyl)silane Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Dimethylformamide ;  2 min, 0 °C
1.2 Solvents: Dimethylformamide ;  2 h, 0 °C → rt
Reference
Preparation of Tri- and Difluoromethylsilanes via an Unusual Magnesium Metal-Mediated Reductive Tri- and Difluoromethylation of Chlorosilanes Using Tri- and Difluoromethyl Sulfides, Sulfoxides, and Sulfones
Prakash, G. K. Surya; et al, Journal of Organic Chemistry, 2003, 68(11), 4457-4463

Production Method 2

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Dimethylformamide ;  2 min, 0 °C
1.2 Solvents: Dimethylformamide ;  30 min, 0 °C; 1.5 h, rt
Reference
Preparation of Tri- and Difluoromethylsilanes via an Unusual Magnesium Metal-Mediated Reductive Tri- and Difluoromethylation of Chlorosilanes Using Tri- and Difluoromethyl Sulfides, Sulfoxides, and Sulfones
Prakash, G. K. Surya; et al, Journal of Organic Chemistry, 2003, 68(11), 4457-4463

Production Method 3

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  10 min, rt
Reference
Borazine-CF3- Adducts for Rapid, Room Temperature, and Broad Scope Trifluoromethylation
Geri, Jacob B.; et al, Angewandte Chemie, 2018, 57(5), 1381-1385

Production Method 4

Reaction Conditions
Reference
Trifluoroiodomethane - First Update to document cited in CA149:287755
Burton, Donald J.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,

Production Method 5

Reaction Conditions
1.1 Reagents: Hexaethylphosphorous triamide Solvents: Acetonitrile
Reference
Preparation of (perfluoroalkyl)trimethylsilanes
, Japan, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Tetrabutylammonium bromide Solvents: Dimethylformamide
Reference
An efficient inexpensive electrochemical preparation of Ruppert's reagent
Aymard, Frederic; et al, Tetrahedron Letters, 1994, 35(46), 8623-4

Production Method 7

Reaction Conditions
1.1 Reagents: Methylmagnesium bromide Solvents: Butyl ether
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Synthesis and properties of (trifluoromethyl)trichlorosilane, a versatile precursor for (trifluoromethyl)silyl compounds
Beckers, H.; et al, Journal of Organometallic Chemistry, 1986, 316(1-2), 41-50

Production Method 8

Reaction Conditions
1.1 Reagents: Cyclohexene Solvents: Tetrahydrofuran ;  40 min, 45 °C
Reference
Mechanism of the Rhodium-Catalyzed Silylation of Arene C-H Bonds
Cheng, Chen; et al, Journal of the American Chemical Society, 2014, 136(34), 12064-12072

Production Method 9

Reaction Conditions
1.1 Reagents: Trimethylsilyl triflate Solvents: Toluene ;  rt; 12 h, 60 °C
Reference
Siladifluoromethylation and Difluoromethylation onto C(sp3), C(sp2), and C(sp) Centers Using Ruppert-Prakash Reagent and Fluoroform
Aikawa, Kohsuke; et al, Organic Letters, 2016, 18(14), 3354-3357

Production Method 10

Reaction Conditions
1.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Toluene ;  30 min, -85 °C; 5 h, -85 °C; -85 °C → 33 °C; 3 h, 31 - 33 °C
Reference
NHC catalysed trimethylsilylation of terminal alkynes and indoles with Ruppert's reagent under solvent free conditions
Arde, Panjab; et al, RSC Advances, 2014, 4(91), 49775-49779

Production Method 11

Reaction Conditions
Reference
Ortho acid derivatives. Trihalomethyl compounds
Prakash, G. K. S.; et al, Science of Synthesis, 2005, 22, 617-668

Production Method 12

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Dimethylformamide
Reference
Trifluoromethyltrimethylsilane - First Update to document cited in CA149:287793
Olah, George A.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,

Production Method 13

Reaction Conditions
1.1 Reagents: 1,1,2,2-Ethenetetramine, N1,N1,N1′,N1′,N2,N2,N2′,N2′-octamethyl- Solvents: Benzonitrile
Reference
Tetrakis(dimethylamino)ethylene-trifluoroiodomethane, a specific novel trifluoromethylating agent
Pawelke, G., Journal of Fluorine Chemistry, 1989, 42(3), 429-33

Production Method 14

Reaction Conditions
Reference
Tetrahetero-substituted methanes with a carbon-halogen bond
Il'chenko, A. Y., Science of Synthesis, 2005, 18, 1135-1201

Production Method 15

Reaction Conditions
1.1 Catalysts: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
Reference
Synthetic methods. 197. Facile preparation of (trifluoromethyl)tributyltin and transtrifluoromethylation of disilyl sulfides to the corresponding trifluoromethylsilanes
Surya Prakash, G. K.; et al, Synlett, 1996, (2), 151-3

Production Method 16

Reaction Conditions
1.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Toluene ;  -85 °C; 20 min, -85 °C
1.2 98 min, -85 °C; 5 h, -85 °C; -85 °C → rt; 2 h, rt
Reference
Taming of Fluoroform: Direct Nucleophilic Trifluoromethylation of Si, B, S, and C Centers
Prakash, G. K. Surya; et al, Science (Washington, 2012, 338(6112), 1324-1327

Production Method 17

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Dimethylformamide ;  2 min, 0 °C
1.2 Solvents: Dimethylformamide ;  4 h, rt
Reference
Preparation of Tri- and Difluoromethylsilanes via an Unusual Magnesium Metal-Mediated Reductive Tri- and Difluoromethylation of Chlorosilanes Using Tri- and Difluoromethyl Sulfides, Sulfoxides, and Sulfones
Prakash, G. K. Surya; et al, Journal of Organic Chemistry, 2003, 68(11), 4457-4463

Production Method 18

Reaction Conditions
1.1 Reagents: Cyclohexene Catalysts: (SP-5-23)-[1,1′-[(1R)-6,6′-Dimethoxy[1,1′-biphenyl]-2,2′-diyl]bis[1,1-bis(3,4,5-… ;  50 °C
Reference
Mechanism of the Rhodium-Catalyzed Silylation of Arene C-H Bonds
Cheng, Chen; et al, Journal of the American Chemical Society, 2014, 136(34), 12064-12072

trimethyl(trifluoromethyl)silane Raw materials

trimethyl(trifluoromethyl)silane Preparation Products

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Amadis Chemical Company Limited
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(CAS:81290-20-2)trimethyl(trifluoromethyl)silane
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(CAS:81290-20-2)(Trifluoromethyl)trimethylsilane
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trimethyl(trifluoromethyl)silane Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

trimethyl(trifluoromethyl)silane Related Literature

Additional information on trimethyl(trifluoromethyl)silane

Introduction to Trimethyl(trifluoromethyl)silane (CAS No. 81290-20-2)

Trimethyl(trifluoromethyl)silane, with the chemical formula (CH₃)₃SiCF₃, is a versatile organosilicon compound that has garnered significant attention in the field of synthetic chemistry and material science. This compound, identified by its unique CAS number 81290-20-2, is widely recognized for its applications in cross-coupling reactions, surface modification, and as a precursor in the synthesis of advanced materials. Its molecular structure, featuring a trifluoromethyl group attached to a silicon atom, imparts distinct reactivity and stability, making it a valuable reagent in both academic research and industrial processes.

The trimethyl(trifluoromethyl)silane molecule exhibits a high degree of symmetry due to its three methyl groups and one trifluoromethyl group bonded to the central silicon atom. This symmetry contributes to its favorable electronic properties, which are exploited in various chemical transformations. One of the most notable features of this compound is its ability to participate in nucleophilic substitution reactions, where it can act as a source of the trifluoromethyl group. This property is particularly useful in the synthesis of pharmaceuticals and agrochemicals, where the introduction of fluorine atoms can significantly enhance the bioactivity and metabolic stability of molecules.

In recent years, there has been a surge in research focused on the applications of trimethyl(trifluoromethyl)silane in polymer chemistry. The compound's ability to undergo facile hydrolysis and subsequent condensation reactions makes it an excellent candidate for modifying polymer surfaces. For instance, researchers have demonstrated that treating polymer films with trimethyl(trifluoromethyl)silane can lead to the formation of fluorinated siloxane layers, which exhibit improved hydrophobicity and thermal stability. These properties are highly desirable in applications such as coatings for electronics, medical devices, and automotive components.

Another area where trimethyl(trifluoromethyl)silane has shown promise is in the field of catalysis. The trifluoromethyl group is known to influence the electronic environment of adjacent atoms, which can be leveraged to design more efficient catalysts. Recent studies have explored the use of trimethyl(trifluoromethyl)silane as a ligand or co-catalyst in transition metal-catalyzed reactions. For example, palladium complexes incorporating this silane have been found to enhance the efficiency of cross-coupling reactions such as Suzuki-Miyaura couplings. These reactions are crucial for constructing complex organic molecules and have wide-ranging applications in drug discovery and material synthesis.

The reactivity of trimethyl(trifluoromethyl)silane also makes it a valuable tool in organic synthesis for introducing fluorine atoms into target molecules. Fluorinated compounds often exhibit improved pharmacokinetic properties, such as enhanced lipophilicity and metabolic stability, making them more effective as pharmaceuticals. Researchers have utilized trimethyl(trifluoromethyl)silane in the synthesis of fluorinated heterocycles, which are key scaffolds in many biologically active compounds. The ability to selectively introduce fluorine atoms at specific positions within these heterocycles has been achieved through careful optimization of reaction conditions.

From an industrial perspective, the production and handling of trimethyl(trifluoromethyl)silane require stringent safety measures due to its reactivity with moisture and strong bases. However, advances in synthetic methodologies have enabled more efficient and scalable production processes. Manufacturers now employ specialized reactors and purification techniques to ensure high yields and purity levels. These improvements have made trimethyl(trifluoromethyl)silane more accessible for large-scale applications, particularly in industries that require high-purity reagents.

The environmental impact of using trimethyl(trifluoromethyl)silane has also been a focus of recent research. While silicon-based compounds are generally considered environmentally benign due to their biodegradability, the presence of fluorine atoms necessitates careful consideration during disposal processes. Efforts are underway to develop greener synthetic routes that minimize waste generation and reduce energy consumption. Additionally, researchers are exploring ways to recover and reuse byproducts generated during its production and application.

In conclusion,Trimethyl(trifluoromethylsilane (CAS No. 81290-20-2) is a multifaceted compound with significant potential across various scientific disciplines. Its unique molecular structure enables diverse applications ranging from polymer modification to catalysis and pharmaceutical synthesis. As research continues to uncover new uses for this compound,trimethyldrifluormethyisilan, its importance is likely to grow further, driving innovation in both academic laboratories and industrial settings.

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Amadis Chemical Company Limited
(CAS:81290-20-2)trimethyl(trifluoromethyl)silane
A1203971
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Quantity:500g
Price ($):159.0
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Suzhou Senfeida Chemical Co., Ltd
(CAS:81290-20-2)(Trifluoromethyl)trimethylsilane
sfd3503
Purity:99.9%
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